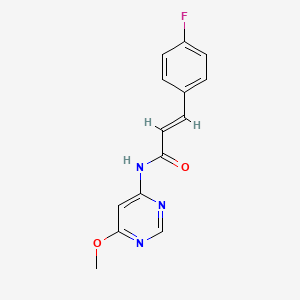

(2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide

Beschreibung

(2E)-3-(4-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide is a synthetic enamide derivative characterized by a 4-fluorophenyl group conjugated to a 6-methoxy-substituted pyrimidine ring via an α,β-unsaturated carbonyl linkage. The (2E)-stereochemistry ensures planarity of the enamide moiety, which is critical for intermolecular interactions such as π-π stacking and hydrogen bonding.

Eigenschaften

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c1-20-14-8-12(16-9-17-14)18-13(19)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3,(H,16,17,18,19)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLGVPQWRYFDPR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

Introduction of the Methoxypyrimidinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the methoxy group.

Reduction: Reduction reactions may target the double bond, converting it into a single bond.

Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield a saturated amide.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: It could be used in the synthesis of polymers or other advanced materials.

Biology

Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the fluorophenyl and methoxypyrimidinyl groups.

Medicine

Therapeutic Agents: It may be studied for its efficacy in treating various diseases, such as cancer or inflammatory conditions.

Industry

Agriculture: The compound could be used in the development of agrochemicals.

Manufacturing: It may find applications in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl group could enhance binding affinity, while the methoxypyrimidinyl group might influence the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: Electron-Withdrawing Groups (EWGs): CF₃, NO₂, and halogens (e.g., F, Cl) increase activity by enhancing lipophilicity and target binding. For example, trifluoromethyl-substituted analogues in showed 2–4× higher potency than the methoxy-substituted target compound. Electron-Donating Groups (EDGs): Methoxy (OCH₃) groups improve solubility but may reduce membrane penetration. The target compound’s 6-methoxy group on pyrimidine likely balances solubility and target affinity .

Ring Systems and Bioactivity :

- Pyrimidine vs. Phenyl Anilides : Pyrimidine-containing compounds (e.g., target compound) exhibit unique hydrogen-bonding interactions with enzymes like dihydrofolate reductase (DHFR), whereas phenyl anilides (e.g., ) rely on hydrophobic interactions .

- Chalcone Analogues : Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one lack the pyrimidine moiety and show weaker antimicrobial activity (MIC: >25 µg/mL), highlighting the importance of the pyrimidine ring in enhancing potency.

ADMET Profiles: Lipophilicity: The target compound’s logP of ~3.5 suggests moderate blood-brain barrier penetration but lower cytotoxicity compared to highly lipophilic analogues (logP >4.5) .

Biologische Aktivität

The compound (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide is a synthetic organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide is primarily attributed to its interaction with specific molecular targets. The compound is believed to function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain kinases or phosphatases, leading to altered signaling pathways associated with cancer cell growth.

- Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors, which could modulate cellular responses.

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide on cancer cell lines. Preliminary data suggest that it exhibits selective toxicity towards certain cancer types.

Structure-Activity Relationships (SAR)

The biological activity of (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters receptor binding affinity |

| Changes in the pyrimidine moiety | Impacts enzyme inhibition potency |

| Variations in the amide group | Affects overall stability and solubility |

Case Studies

-

Study on Anticancer Properties : A recent study evaluated the effects of structurally related compounds on human breast cancer cell lines. Results indicated that modifications similar to those in (2E)-3-(4-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide enhanced cytotoxicity and induced apoptosis through caspase activation.

- Methodology : MTT assay was employed to assess cell viability.

- Findings : Compounds with higher fluorine substitution exhibited increased potency.

-

Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The study found that compounds with a similar scaffold displayed significant inhibitory effects.

- Methodology : Disk diffusion and MIC assays were utilized.

- Results : Compounds demonstrated MIC values in the low micromolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.